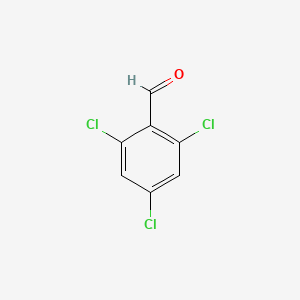

2,4,6-Trichlorobenzaldehyde

Beschreibung

Contextualizing 2,4,6-Trichlorobenzaldehyde within the Realm of Chlorinated Aromatic Aldehydes

This compound is an organic compound belonging to the family of chlorinated aromatic aldehydes. These compounds are characterized by a benzene (B151609) ring substituted with at least one chlorine atom and a formyl (-CHO) group. The specific placement of the three chlorine atoms at the 2, 4, and 6 positions on the benzene ring, relative to the aldehyde group, gives this compound its distinct chemical properties and reactivity. nih.gov

Aromatic aldehydes are a cornerstone of organic synthesis, and the introduction of chlorine atoms to the aromatic ring significantly modifies the compound's electronic and steric characteristics. nih.gov The strong electron-withdrawing nature of chlorine atoms deactivates the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions. This substitution pattern also impacts the reactivity of the aldehyde group itself. Chlorinated aromatic aldehydes, including this compound, serve as important intermediates in the synthesis of a wide array of more complex molecules. nih.govontosight.ai

The physical and chemical properties of this compound are well-documented. It exists as a solid at room temperature with a melting point between 58.5 and 59.5 °C and a boiling point of 180-195 °C at 12 mmHg. sigmaaldrich.com Its molecular formula is C₇H₃Cl₃O. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 24473-00-5 sigmaaldrich.com |

| Molecular Formula | C₇H₃Cl₃O nih.gov |

| Molecular Weight | 209.5 g/mol nih.gov |

| Melting Point | 58.5-59.5 °C sigmaaldrich.com |

| Boiling Point | 180-195 °C at 12 mmHg sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Historical Trajectories and Modern Relevance in Chemical Synthesis

The study of aromatic aldehydes dates back to the early 19th century, with the extraction of benzaldehyde (B42025) from bitter almonds in 1803 and its first synthesis in 1832. wikipedia.org The development of chlorination techniques in organic chemistry allowed for the synthesis of a variety of chlorinated derivatives. Halogenation of aromatic compounds is a fundamental process in modern synthetic chemistry, as the resulting aryl halides are crucial intermediates for creating pharmaceuticals and other specialty chemicals. researchgate.net

In modern chemical synthesis, this compound is a valuable building block. Its utility stems from the reactivity of both the aldehyde group and the chlorinated benzene ring. The aldehyde functional group can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. dergipark.org.tr

A significant modern application of this compound is as a key intermediate in the synthesis of agrochemicals. For instance, it is a precursor in the production of the broad-spectrum foliar fungicide, pydiflumetofen. researchgate.netmdpi.com The synthesis involves the Swern oxidation of the corresponding benzyl (B1604629) alcohol to yield this compound, which then undergoes further reactions. researchgate.net It is also used to synthesize other complex molecules, such as 2,4,6-Tribromo-3-hydroxybenzaldehyde, through reactions involving bromine. biosynth.com Furthermore, it serves as a reactant in the synthesis of heterocyclic compounds like pyrazolone (B3327878) derivatives.

Scope and Objectives of Current Research Directions on this compound

Current research on this compound and related chlorinated aldehydes is multifaceted, exploring new synthetic methodologies, potential applications, and their environmental interactions. A primary objective is the development of efficient and selective synthetic routes that utilize this compound as a starting material for high-value products.

Key research areas include:

Agrochemical Synthesis: Research continues to leverage this compound as a key building block for novel pesticides and fungicides. Its structural features are exploited to design molecules with specific biological activities. researchgate.netmdpi.com

Pharmaceutical and Medicinal Chemistry: Chlorinated compounds are prevalent in pharmaceuticals, and intermediates like this compound are investigated for the synthesis of new biologically active molecules. nih.govontosight.ai For example, it is a starting material for producing pyrazolone derivatives, a class of compounds known for a wide range of biological activities.

Materials Science: The compound is used in developing new materials. For instance, its derivatives are explored as building blocks for more complex heterocyclic compounds used in creating chemical libraries for drug discovery and for new materials with enhanced thermal stability.

Biotransformation and Environmental Fate: Studies are being conducted on the degradation and transformation of chlorinated compounds by microorganisms. Research on the biotransformation of chlorobenzaldehydes (CB-CHOs) by ligninolytic fungi like Irpex lacteus aims to understand their environmental persistence and potential for bioremediation. mdpi.com

Chemical Ecology: Recent studies have identified related compounds like 2,3,6-trichlorobenzaldehyde (B1582093) as a microbial volatile organic compound (mVOC) that can influence insect behavior, suggesting potential applications in developing novel biopesticides or pest management strategies. nih.gov

The overarching goal of this research is to harness the unique chemical properties of this compound for the creation of functional molecules and materials while also understanding its broader ecological impact.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-dichloroethane |

| 1,3-Dioxolane (B20135) |

| 1-hexanol-2-ethyl |

| 2,3,6-trichloro-5-nitrobenzaldehyde |

| 2,3,6-trichlorobenzaldehyde |

| 2,3,6-trichloromandelic acid |

| 2,4,6-Tribromo-3-hydroxybenzaldehyde |

| This compound |

| 2,4,6-trichlorobenzoic acid |

| 2,4-dichlorobenzaldehyde |

| 2-chloro-2-nitro-propane |

| 2-fluoro-acetamide |

| 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one |

| 3-Hydroxy-2,4,6-trichlorobenzaldehyde |

| Acetaldehyde |

| Benzaldehyde |

| Benzene |

| Benzoic acid |

| Benzyl alcohol |

| Cinnamaldehyde |

| cis-9-tetradecen-1-ol |

| Eicosane |

| Ethylbenzene |

| γ-terpinene |

| Mercaptamine |

| Pydiflumetofen |

| Tetradecane |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFSYIOOAAYYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415657 | |

| Record name | 2,4,6-trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24473-00-5 | |

| Record name | 2,4,6-trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 2,4,6-Trichlorobenzaldehyde

Direct chlorination of benzaldehyde (B42025) is a classical approach for the synthesis of chlorinated benzaldehyde derivatives. However, the aldehyde group is a meta-directing deactivator in electrophilic aromatic substitution reactions. This directing effect makes the synthesis of this compound through direct chlorination of benzaldehyde challenging, as it would require forcing conditions and would likely lead to a mixture of isomers with the meta-substituted product predominating. Therefore, this route is not a preferred method for the specific synthesis of the 2,4,6-isomer.

A more regioselective and commonly employed strategy for the synthesis of this compound involves the use of appropriately substituted halogenated precursors.

One of the most effective methods for the preparation of this compound is the formylation of 1,3,5-trichlorobenzene (B151690). This can be achieved through reactions such as the Vilsmeier-Haack reaction or the Gattermann-Koch reaction.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring. iaamonline.orgnrochemistry.comjk-sci.comwikipedia.org While 1,3,5-trichlorobenzene is deactivated towards electrophilic substitution, under appropriate conditions, it can undergo formylation. The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The aromatic ring attacks this electrophile, and subsequent hydrolysis of the resulting iminium salt yields the aldehyde. nrochemistry.comwikipedia.org

The Gattermann-Koch reaction provides another route for the formylation of aromatic rings, using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride and a cuprous chloride co-catalyst. wikipedia.orgtestbook.comslideshare.netvedantu.comlscollege.ac.in This reaction generates a reactive formyl cation or its equivalent, which then attacks the aromatic substrate. However, the Gattermann-Koch reaction is generally most effective for more reactive aromatic compounds than the deactivated 1,3,5-trichlorobenzene. wikipedia.orgtestbook.com

A specific experimental procedure for the synthesis of this compound from 1,3,5-trichlorobenzene has been reported. This method involves the lithiation of 1,3,5-trichlorobenzene followed by formylation.

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,3,5-Trichlorobenzene | 1. n-Butyllithium 2. N,N-Dimethylformamide (DMF) 3. Aqueous HCl | -78 °C to room temperature | This compound | Not specified |

Another synthetic strategy involves the use of trichlorophenyl intermediates, such as 2,4,6-trichloroaniline (B165571) or 2,4,6-trichlorobenzoyl chloride.

2,4,6-Trichloroaniline can be prepared by the direct chlorination of aniline. guidechem.comgoogle.comprepchem.comgoogle.com The amino group is a strong activating group and directs chlorination to the ortho and para positions, leading to the desired 2,4,6-substitution pattern. guidechem.com The resulting 2,4,6-trichloroaniline can then be converted to the corresponding diazonium salt, which can subsequently be transformed into the aldehyde via reactions like the Sandmeyer reaction, although this specific transformation to the aldehyde is less common than conversion to other functional groups.

A more direct approach from a trichlorophenyl intermediate involves the reduction of 2,4,6-trichlorobenzoyl chloride. 2,4,6-Trichlorobenzoyl chloride, also known as Yamaguchi's reagent, can be synthesized from 2,4,6-trichloroaniline. wikipedia.orgenamine.net This acid chloride can then be reduced to the corresponding aldehyde using a suitable reducing agent. Careful selection of the reducing agent is crucial to prevent over-reduction to the corresponding alcohol.

The oxidation of the methyl group of 2,4,6-trichlorotoluene presents a direct route to this compound. The benzylic protons of the methyl group are susceptible to oxidation by various reagents. A common method for the industrial preparation of aromatic aldehydes is the hydrolysis of the corresponding benzal chlorides. For instance, 2,6-dichlorobenzaldehyde (B137635) can be prepared by the chlorination of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzal chloride, followed by hydrolysis. google.com A similar two-step process could theoretically be applied to 2,4,6-trichlorotoluene.

Alternatively, direct oxidation of the methyl group can be achieved. Various oxidizing agents are known to convert substituted toluenes to the corresponding benzaldehydes. The choice of oxidant and reaction conditions is critical to control the oxidation and prevent the formation of the corresponding carboxylic acid.

| Starting Material | General Reaction | Potential Oxidizing Agents | Product |

|---|---|---|---|

| 2,4,6-Trichlorotoluene | Benzylic Oxidation | Manganese dioxide, Cerium(IV) ammonium (B1175870) nitrate, Controlled chlorination followed by hydrolysis | This compound |

Formation via Functional Group Transformations

Reduction of 2,4,6-Trichlorobenzoyl Chloride

The conversion of 2,4,6-trichlorobenzoyl chloride to this compound is a critical synthetic step that requires careful control to prevent over-reduction to the corresponding alcohol. Two primary methods are well-suited for this selective transformation: the Rosenmund reduction and reduction using hydride reagents.

The Rosenmund reduction is a classic and effective method for the selective reduction of an acyl chloride to an aldehyde. wikipedia.orgopenochem.org This catalytic hydrogenation process utilizes molecular hydrogen (H₂) in the presence of a specialized palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄). byjus.com The barium sulfate support has a low surface area, which moderates the activity of the palladium catalyst, preventing the subsequent reduction of the newly formed aldehyde to an alcohol. wikipedia.orgbyjus.com For highly reactive acyl chlorides, the catalyst's activity can be further attenuated by the addition of a catalyst poison, such as thiourea (B124793) or quinoline-sulfur. alfa-chemistry.comaakash.ac.in This deactivation is crucial to isolate the aldehyde product in high yield. wikipedia.org

Alternatively, sterically hindered hydride reagents can achieve the selective reduction of acyl chlorides. Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent capable of reducing various carbonyl compounds. chemistrysteps.commasterorganicchemistry.com To achieve partial reduction of an acyl chloride to an aldehyde, the reaction must be performed with a single equivalent of DIBAL-H at very low temperatures, typically -78 °C. masterorganicchemistry.com Under these conditions, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to yield the desired aldehyde. chemistrysteps.com This method avoids the over-reduction seen with less bulky reagents like lithium aluminum hydride. masterorganicchemistry.com

| Method | Reagents | Key Features | Typical Conditions |

|---|---|---|---|

| Rosenmund Reduction | H₂, Pd/BaSO₄, Catalyst Poison (e.g., Thiourea) | Heterogeneous catalysis; Prevents over-reduction via poisoned catalyst. wikipedia.org | Inert solvent (e.g., Toluene), Room temperature or gentle heating |

| Hydride Reduction | Diisobutylaluminium hydride (DIBAL-H) | Requires precise stoichiometric control (1 equiv.); Bulky reagent prevents second hydride addition at low temperature. masterorganicchemistry.com | Anhydrous solvent (e.g., Toluene, THF), -78 °C followed by aqueous workup |

Advanced Synthetic Strategies

Modern synthetic chemistry offers powerful tools for the construction of highly functionalized aromatic compounds. Palladium-catalyzed cross-coupling reactions and other selective functionalization techniques enable the precise modification of precursors to this compound, allowing for the creation of a diverse range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Precursors

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation, allowing for the linkage of two molecular fragments. wikipedia.org In the context of this compound, these reactions are typically performed on a suitable precursor, such as 1,3,5-trichlorobenzene, before the introduction of the aldehyde functionality. This approach allows for the selective substitution of one or more chlorine atoms with various organic groups. The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov For a precursor like 1,3,5-trichlorobenzene, selective mono-alkylation or mono-arylation can be achieved by carefully controlling reaction conditions. Research on polychlorinated aromatics has demonstrated that chemoselective coupling is feasible. acs.org By selecting an appropriate palladium catalyst, ligand, and base, one chlorine atom can be preferentially substituted. For example, using a catalyst system like Pd₂(dba)₃ with a specialized phosphine (B1218219) ligand can facilitate the selective coupling of an alkyl pinacol (B44631) boronic ester with a polychlorinated benzene (B151609) ring. acs.org Subsequent formylation of the resulting product would yield a derivative of this compound.

Sonogashira and Heck Coupling Analogues

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) complexes. libretexts.orgnih.gov In the synthesis of this compound precursors, a Sonogashira reaction could be used to introduce an alkynyl substituent onto the 1,3,5-trichlorobenzene ring. Catalyst-controlled regioselectivity has been demonstrated on other polyhalogenated systems, where the choice of palladium ligand dictates which halide is targeted for substitution. rsc.org

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for introducing vinyl groups onto an aromatic core. For instance, 1,3,5-tribromobenzene, an analogue of the trichloro-precursor, has been shown to undergo multifold Heck reactions with styrene (B11656) to produce 1,3,5-tristyrylbenzene. rsc.org A similar, controlled mono-Heck reaction on 1,3,5-trichlorobenzene would provide a styrenyl-substituted dichlorobenzene, which could then be converted to the corresponding aldehyde.

| Reaction | Coupling Partners | Bond Formed | Key Catalyst Components |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron Compound | C(sp²)-C(sp³), C(sp²)-C(sp²) | Pd(0) catalyst, Phosphine ligand, Base |

| Sonogashira | Organohalide + Terminal Alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Heck | Organohalide + Alkene | C(sp²)-C(sp²) | Pd(0) catalyst, Base |

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselectivity are critical when functionalizing a molecule with multiple reactive sites, such as 1,3,5-trichlorobenzene or 2,4,6-trichlorobenzoyl chloride. In palladium-catalyzed cross-coupling reactions, the different electronic and steric environments of the chlorine atoms can be exploited to achieve selective substitution.

The reactivity of aryl chlorides in Suzuki-Miyaura couplings is generally lower than that of bromides or iodides, often requiring more active catalyst systems. researchgate.net However, within a polychlorinated benzene ring, subtle differences in the electronic properties of the C-Cl bonds can be used to direct substitution. For example, in related polychlorinated pyridines and pyrimidines, Suzuki coupling can be directed to a specific position based on the electronic nature of the ring and the steric hindrance around the halogen. nih.govmdpi.com By tuning the palladium catalyst, the phosphine ligand, and the base, it is possible to achieve mono-substitution of 1,3,5-trichlorobenzene, leaving the other two chlorine atoms intact for subsequent transformations. This regioselective functionalization is a powerful strategy for building complex molecules from simple, symmetric precursors. acs.org

Asymmetric Synthesis and Enantioselective Transformations Involving this compound

The aldehyde functional group of this compound is a versatile handle for asymmetric synthesis, allowing for the creation of new stereocenters. The asymmetric Henry (nitroaldol) reaction is a prime example of such a transformation. organic-chemistry.org This reaction involves the C-C bond-forming addition of a nitroalkane to an aldehyde, catalyzed by a chiral metal complex, to produce a chiral β-nitro alcohol. beilstein-journals.orgniscpr.res.in These products are valuable intermediates, readily converted into other functional groups like amino alcohols. uwindsor.ca

In a typical asymmetric Henry reaction, a chiral catalyst, often a copper(II) complex with a chiral ligand (e.g., a BOX ligand), coordinates to the aldehyde, creating a chiral environment. niscpr.res.in This directs the nucleophilic attack of the nitronate anion to one face of the aldehyde, resulting in the formation of one enantiomer of the product in excess. While specific studies employing this compound are not prevalent, its structure is suitable for this transformation. The significant steric hindrance provided by the two ortho-chloro substituents would be expected to play a major role in the diastereoselectivity and enantioselectivity of the reaction, potentially enhancing the facial bias of the nucleophilic attack and leading to high levels of stereocontrol. acs.org

Photochemical Synthesis Routes for Chlorinated Aldehydes

A primary industrial method for synthesizing aromatic aldehydes like this compound involves the photochemical side-chain chlorination of the corresponding methyl-substituted benzene, followed by hydrolysis. mdpi.com This process is a free-radical chain reaction initiated by ultraviolet (UV) light.

The synthesis begins with the precursor, 2,4,6-trichlorotoluene. The process unfolds in two main stages:

Photochlorination of the Side Chain: 2,4,6-trichlorotoluene is reacted with molecular chlorine (Cl₂) under UV irradiation. The UV light initiates the homolytic cleavage of chlorine, generating highly reactive chlorine radicals (Cl•). These radicals then abstract a hydrogen atom from the methyl group of the trichlorotoluene, creating a benzyl (B1604629) radical. This radical reacts with another molecule of Cl₂, propagating the chain and forming 2,4,6-trichlorobenzal chloride (α,α-dichloro-2,4,6-trichlorotoluene). This step is repeated to introduce a second chlorine atom onto the methyl carbon. Careful control of reaction conditions is necessary to minimize side reactions, such as over-chlorination to the benzotrichloride (B165768) derivative (C₇H₂Cl₃(CCl₃)) or undesired chlorination of the aromatic ring. mdpi.com

Hydrolysis: The resulting 2,4,6-trichlorobenzal chloride is then hydrolyzed, typically by heating with water. This step replaces the two chlorine atoms on the side-chain carbon with an oxygen atom, yielding the final product, this compound, along with hydrochloric acid (HCl) as a byproduct.

Below is a table outlining typical parameters for the photochlorination of substituted toluenes.

| Parameter | Typical Condition | Purpose |

| Light Source | Mercury-vapor lamp (UV radiation) | To initiate the reaction by generating chlorine radicals. |

| Temperature | 60-150 °C | To maintain the reaction rate and keep reactants in the liquid phase. |

| Reactants | Substituted Toluene, Chlorine Gas (Cl₂) | Starting material and chlorinating agent. |

| Solvent | Often solvent-free (neat) or inert solvents like CCl₄ | To serve as a reaction medium if necessary. |

| Pressure | Atmospheric or slightly elevated | To control the reaction and contain volatile components. |

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Environmentally Benign Reaction Media

A key principle of green chemistry is the reduction or elimination of auxiliary substances like solvents. yale.edu Historically, chlorinated solvents such as carbon tetrachloride (CCl₄) were used in these types of reactions. However, due to their toxicity and environmental impact (e.g., ozone depletion), their use is now heavily restricted.

Modern industrial photochlorination is often conducted under solvent-free (neat) conditions, where the liquid reactant itself serves as the reaction medium. ias.ac.in This approach significantly reduces waste and eliminates the need for solvent recovery or disposal, aligning with the principles of waste prevention. acs.org When a solvent is required, the focus shifts to more environmentally benign options, although their application in radical chlorination can be challenging due to reactivity constraints.

Catalytic Approaches for Reduced Waste Generation

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. yale.edu While the photochemical process is initiated by light rather than a traditional catalyst, catalytic principles can be applied to improve efficiency and reduce waste. For instance, research into the oxidation of chlorotoluenes explores various metal oxide catalysts (e.g., based on Vanadium or Molybdenum) to achieve more selective transformations and potentially avoid the use of elemental chlorine altogether. buketov.edu.kz

Atom Economy and Efficiency in Synthetic Protocols

C₇H₅Cl₃ + 2 Cl₂ + H₂O → C₇H₃Cl₃O + 4 HCl

The theoretical atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the atom economy calculation for this process.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 2,4,6-Trichlorotoluene | C₇H₅Cl₃ | 195.48 | Reactant |

| Chlorine | Cl₂ | 70.90 | Reactant |

| Water | H₂O | 18.02 | Reactant |

| This compound | C₇H₃Cl₃O | 209.46 | Desired Product |

| Hydrochloric Acid | HCl | 36.46 | Byproduct |

| Calculation | |||

| MW of Desired Product | 209.46 | ||

| Total MW of Reactants | 195.48 + 2(70.90) + 18.02 = 355.30 | ||

| % Atom Economy | (209.46 / 355.30) * 100 = 58.95% |

The atom economy of 58.95% indicates that a significant portion of the reactant mass (41.05%) ends up as a byproduct, primarily hydrochloric acid. While HCl can be captured and utilized elsewhere, it is still considered waste in the context of this specific reaction. Improving process efficiency involves not only maximizing the reaction yield but also developing alternative synthetic routes with higher inherent atom economy. researchgate.netrsc.org

Lifecycle Assessment of this compound Production

A "cradle-to-gate" LCA for this compound produced via photochlorination would consider:

Raw Material Acquisition:

Toluene/Trichlorotoluene: The environmental impact associated with the production of aromatic hydrocarbons from fossil fuels. frontiersin.org

Manufacturing Process:

Energy Consumption: Significant electricity is required to power the UV lamps for photo-initiation and for heating and cooling during the reaction and purification stages.

Byproduct Management: The generation of four moles of HCl for every mole of product requires robust capture, purification, and management systems.

Waste Streams: The potential formation of chlorinated organic byproducts, which may be persistent and require specialized treatment or incineration. epa.gov

Transportation: The impacts associated with transporting raw materials to the production facility and the final product to customers.

An LCA would likely highlight the production of chlorine and the energy consumption of the photochemical process as the most significant contributors to environmental impacts such as global warming potential, acidification, and fossil fuel depletion. mdpi.comresearchgate.net

Reactivity and Reaction Mechanisms of 2,4,6 Trichlorobenzaldehyde

Reactivity of the Chlorinated Aromatic Ring

The aromatic ring of 2,4,6-trichlorobenzaldehyde is significantly electron-deficient due to the inductive and resonance effects of the three chlorine atoms and the aldehyde group. This electron-poor nature makes the ring susceptible to nucleophilic attack, a contrast to the typical electrophilic substitution reactions of benzene (B151609).

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly halogenated and electron-poor aromatic compounds. The reaction proceeds through an addition-elimination mechanism.

Mechanism:

Addition: A strong nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack is favored because the electron-withdrawing groups (the other chlorines and the aldehyde) have made the ring electrophilic. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost.

Elimination: The aromaticity is restored when the leaving group (a chloride ion) is expelled from the Meisenheimer complex.

Activating Groups: For SNAr to occur, the presence of strong electron-withdrawing groups on the aromatic ring is crucial. In this compound, the aldehyde group and the chlorine atoms themselves serve this function. The reactivity is highest when these groups are positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance. In this molecule, the chlorines at positions 2 and 6 are ortho to the aldehyde, and the chlorine at position 4 is para. This arrangement significantly activates all three chlorine atoms toward substitution by strong nucleophiles like alkoxides, thiolates, or amines.

The general reactivity trend for leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is opposite to SN1 and SN2 reactions. This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond.

While less common than SNAr for this type of substrate, the chlorine substituents on this compound can potentially participate in radical reactions, such as reductive dehalogenation. These reactions typically require specific conditions, such as the presence of a radical initiator (e.g., UV light or chemical initiators) and a hydrogen atom donor.

Under such conditions, a carbon-chlorine bond could undergo homolytic cleavage to form an aryl radical and a chlorine radical. The resulting aryl radical would then abstract a hydrogen atom from a donor molecule to complete the dehalogenation process. Stepwise or complete dechlorination could potentially be achieved depending on the reaction conditions and reagents used. However, specific documented examples of radical reactions for this compound are not extensively reported in general literature, and such transformations are more commonly associated with environmental degradation pathways or specialized synthetic methods.

Ortho-Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho C-H bond by a strong organolithium base. wikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles, allowing for regioselective functionalization. baranlab.org In principle, the aldehyde group of this compound can act as a DMG. However, a standard DoM reaction is sterically impossible for this compound, as both ortho positions (C2 and C6) are already substituted with chlorine atoms.

Despite this, functionalization of the aromatic ring at the C3 and C5 positions can be envisaged through a modified metalation strategy. This approach requires the initial protection of the aldehyde group to prevent its reaction with the highly nucleophilic organolithium reagent. The aldehyde can be converted into a non-electrophilic group, such as a 1,3-dioxolane (B20135) acetal (B89532). This protected group can still function as a DMG.

A study on the functionalization of 3-chlorobenzaldehyde (B42229) demonstrated the viability of this strategy, where the corresponding 2-(3-chlorophenyl)-1,3-dioxolane (B7848154) underwent ortho-lithiation at the C2 position. researchgate.net By analogy, the protected form of this compound could be treated with a strong base like n-butyllithium or sec-butyllithium. The deprotonation would occur at one of the available C-H positions (C3 or C5). The resulting organolithium species could then be quenched with an electrophile (E+) to introduce a new substituent, yielding a functionalized product after deprotection of the acetal, as depicted in the theoretical scheme below.

| Step | Description | Reagents | Intermediate/Product |

| 1 | Protection | Ethylene glycol, acid catalyst | 2-(2,4,6-trichlorophenyl)-1,3-dioxolane |

| 2 | Metalation | n-BuLi or sec-BuLi | Lithiated acetal intermediate |

| 3 | Functionalization | Electrophile (e.g., CO₂, R-X) | Functionalized acetal |

| 4 | Deprotection | Aqueous acid | Functionalized this compound |

Catalytic Transformations Involving this compound

The chlorine substituents on the aromatic ring of this compound serve as handles for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com Palladium-catalyzed reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions are particularly relevant. eie.grustc.edu.cn

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org this compound can act as the organohalide partner in this reaction. The general catalytic cycle proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chlorine bond to form a Pd(II) complex.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic partners are eliminated from the palladium center, forming a new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

A significant challenge is the relative inertness of aryl chlorides compared to bromides and iodides, often necessitating the use of specialized catalysts with bulky, electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step. rsc.orgresearchgate.net In a molecule with multiple halide sites like this compound, selective mono-substitution can often be achieved. Studies on other polychlorinated aromatics, such as 3,6-dichloropyridazine, have shown that controlled conditions can lead to the substitution of a single chlorine atom. researchgate.net For this compound, coupling would likely occur preferentially at the C4 position due to reduced steric hindrance compared to the C2 and C6 positions adjacent to the bulky aldehyde group.

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, also using a palladium catalyst and a base. wikipedia.orgmychemblog.com The mechanism is similar in its initial oxidative addition step, but is followed by migratory insertion of the alkene into the Pd-aryl bond and subsequent β-hydride elimination to release the product. youtube.com This reaction could potentially be used to introduce vinyl groups onto the this compound scaffold.

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex + Base | Aryl- or heteroaryl-substituted trichlorobenzaldehyde |

| Mizoroki-Heck | Alkene (H₂C=CHR) | Pd(0) complex + Base | Vinyl-substituted trichlorobenzaldehyde |

Organocatalysis , which uses small organic molecules as catalysts, offers a metal-free approach to chemical transformations. beilstein-journals.org The aldehyde functionality of this compound is a key site for organocatalytic activation. A prominent activation mode is the formation of an electrophilic iminium ion . beilstein-journals.org In this process, the aldehyde reacts reversibly with a chiral secondary amine catalyst (e.g., a proline derivative) to form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles in reactions such as aldol (B89426) or Mannich additions. semanticscholar.orgmdpi.com While specific studies on this compound as a substrate in these reactions are not prevalent, the principles of iminium catalysis are broadly applicable to aldehydes.

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes such as oxidoreductases are known to catalyze the reduction of benzaldehydes to their corresponding benzyl (B1604629) alcohols or their oxidation to benzoic acids. The suitability of a sterically hindered and electron-poor substrate like this compound would depend on the specific enzyme's active site and substrate tolerance. The application of biocatalysis would require screening of enzyme libraries to identify a biocatalyst capable of recognizing and transforming this highly substituted molecule.

Reaction Kinetics and Thermodynamic Studies

While specific kinetic data for reactions of this compound are scarce, analogies can be drawn from studies on other substituted benzaldehydes. For instance, in the base-catalyzed condensation of benzaldehydes with ketones (an aldol-type reaction), the reaction is often found to follow a bimolecular rate law. zenodo.org Kinetic studies suggest that the rate-determining step in such reactions is the nucleophilic attack of the ketone enolate on the carbonyl carbon of the aldehyde. zenodo.org

For a hypothetical reaction, such as the nucleophilic substitution on the aromatic ring, the mechanism could proceed in multiple steps. If it were an SNAr (nucleophilic aromatic substitution) reaction, the formation of the Meisenheimer complex (the addition step) is typically the rate-determining step because it involves the disruption of aromaticity.

A reaction's energy profile is visualized using a reaction coordinate diagram, which plots the change in Gibbs free energy as reactants are converted into products. The diagram shows the energy of reactants, products, intermediates, and the transition states that connect them.

The rate-determining step of a reaction corresponds to the step with the highest activation energy (ΔG‡) on this diagram. wikipedia.org This is the highest energy barrier that the reacting system must overcome during the entire transformation. For a two-step reaction involving an intermediate (I), such as:

Reactants (R) → [Transition State 1] → Intermediate (I) → [Transition State 2] → Products (P)

If the first step is the slowest (rate-determining), the energy of Transition State 1 will be higher than that of Transition State 2 relative to their respective starting points (R and I). Conversely, if the second step is rate-determining, the energy barrier from I to P will be the highest point on the entire energy profile. Understanding this profile allows for a detailed analysis of the factors controlling the reaction's speed and efficiency.

Advanced Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful toolkit for the unambiguous elucidation of the molecular structure of 2,4,6-Trichlorobenzaldehyde. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a detailed portrait of the compound's atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

The ¹H NMR spectrum is notably simple due to the molecule's symmetry. The two protons on the aromatic ring are chemically equivalent, resulting in a single signal. The aldehyde proton also appears as a distinct singlet. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the three chlorine-substituted aromatic carbons, the two proton-bearing aromatic carbons, and the carbon to which the aldehyde group is attached.

Detailed NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) has been reported as follows chemicalbook.com:

| Nucleus | Spectrometer Frequency | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 500 MHz | CDCl₃ | 10.43 | Singlet (s) | Aldehyde (-CHO) |

| ¹H | 500 MHz | CDCl₃ | 7.42 | Singlet (s) | Aromatic (Ar-H) |

| ¹³C | 125 MHz | CDCl₃ | 187.7 | - | Carbonyl (C=O) |

| ¹³C | 125 MHz | CDCl₃ | 139.4 | - | Ar-C (C-Cl) |

| ¹³C | 125 MHz | CDCl₃ | 137.8 | - | Ar-C (C-CHO) |

| ¹³C | 125 MHz | CDCl₃ | 130.0 | - | Ar-C (C-H) |

| ¹³C | 125 MHz | CDCl₃ | 128.8 | - | Ar-C (C-Cl) |

This table presents the ¹H and ¹³C NMR spectral data for this compound.

NMR spectroscopy is also invaluable in characterizing derivatives of this compound, where changes in the substitution pattern lead to predictable shifts in the NMR signals, allowing for the confirmation of reaction outcomes and the elucidation of new structures.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the functional groups and bond vibrations within a molecule. For this compound, these methods can confirm the presence of key structural features. The most characteristic vibrations are the carbonyl (C=O) stretch and the aldehyde C-H stretch. Electron-withdrawing substituents on the benzene (B151609) ring, such as chlorine, are known to increase the frequency of the C=O stretching vibration cusat.ac.innih.gov.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aldehyde (-CHO) | 2700 - 2750 | Sharp, Medium |

| C=O Stretch | Carbonyl (C=O) | ~1700 - 1720 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-H Bending | Aromatic | 800 - 900 | Strong |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Strong |

This table outlines the predicted characteristic IR absorption frequencies for the primary functional groups in this compound.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the substituted benzene ring, which may be weak in the IR spectrum.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) confirms its elemental composition. The calculated m/z for the protonated molecule [M+H]⁺ (C₇H₄Cl₃O) is 208.92, which matches the measured value chemicalbook.com.

The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation of aldehydes typically involves the loss of a hydrogen atom (M-1) or the entire formyl group (M-29) libretexts.org. The fragmentation of benzaldehyde (B42025) itself prominently features the loss of the formyl radical to form the stable phenyl cation [C₆H₅]⁺ docbrown.info.

Based on these principles, the predicted fragmentation pathway for this compound would include:

Molecular Ion [M]⁺: A cluster of peaks around m/z 208, 210, 212, and 214, reflecting the isotopic combinations of the three chlorine atoms.

[M-H]⁺: Loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 207 (and its isotopic peaks).

[M-CHO]⁺: Loss of the formyl radical, resulting in the trichlorophenyl cation [C₆H₂Cl₃]⁺ at m/z 181 (and its isotopic peaks).

[M-Cl]⁺: Loss of a chlorine atom, leading to an ion at m/z 173.

| Ion | Proposed Formula | Predicted m/z (for ³⁵Cl isotope) | Description |

| [M]⁺ | [C₇H₃Cl₃O]⁺ | 208 | Molecular Ion |

| [M-H]⁺ | [C₇H₂Cl₃O]⁺ | 207 | Loss of H radical |

| [M-CHO]⁺ | [C₆H₂Cl₃]⁺ | 181 | Loss of formyl radical |

| [M-Cl]⁺ | [C₇H₃Cl₂O]⁺ | 173 | Loss of Cl radical |

This table summarizes the major fragments anticipated in the mass spectrum of this compound.

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms nih.gov. While the crystal structure of this compound itself has not been detailed, the structure of a key derivative, (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone, has been elucidated researchgate.net.

This study revealed that the molecule adopts an E configuration around the C=N double bond. The trichlorophenyl ring and the phenyl ring are not coplanar, exhibiting a dihedral angle of 42.58(12)° between them. In the crystal lattice, molecules are linked into supramolecular chains by N—H···N hydrogen bonds. Furthermore, π-π stacking interactions are observed between the parallel trichlorophenyl rings of adjacent molecules, with a face-to-face distance of 3.369(14) Å researchgate.net. Such detailed structural knowledge is vital for understanding structure-activity relationships, particularly as some phenylhydrazone derivatives are investigated for biological activity researchgate.net.

| Parameter | Value |

| Compound | (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone |

| Formula | C₁₃H₉Cl₃N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.001(7) |

| b (Å) | 12.358(7) |

| c (Å) | 9.324(5) |

| β (°) | 96.164(10) |

| V (ų) | 1374.0(13) |

| Z | 4 |

This table presents the crystallographic data for a derivative of this compound, as reported in a single-crystal X-ray study. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic aldehydes like this compound exhibit two main types of electronic transitions: the n→π* transition associated with the carbonyl group's non-bonding electrons and the π→π* transitions associated with the aromatic ring's conjugated system researchgate.net.

n→π Transition:* This transition involves the excitation of an electron from a non-bonding orbital (n) on the oxygen atom to an anti-bonding π* orbital of the carbonyl group. It is typically weak and occurs at longer wavelengths.

π→π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated system of the benzene ring and carbonyl group. These are generally much more intense than n→π* transitions and occur at shorter wavelengths.

The three electron-withdrawing chlorine atoms on the benzene ring act as auxochromes and are expected to cause a bathochromic (red) shift in the π→π* absorption bands compared to unsubstituted benzaldehyde.

| Transition Type | Orbital Change | Associated Chromophore | Expected Wavelength Region | Expected Intensity (ε) |

| n→π | n → π | Carbonyl (C=O) | Longer λ (near-UV) | Low |

| π→π | π → π | Aromatic Ring / C=O | Shorter λ (UV) | High |

This table summarizes the characteristic electronic transitions expected for this compound.

The advanced spectroscopic techniques described are critically important in contexts where this compound is used. As a key intermediate in the synthesis of agrochemicals, such as Pydiflumetofen, and potentially in pharmaceuticals, these analytical methods are essential for quality control chemicalbook.comcymitquimica.com. NMR and MS are routinely used to confirm the identity and purity of the starting material, reaction intermediates, and final products.

Furthermore, spectroscopy plays a vital role in structure-activity relationship (SAR) studies. For instance, the crystallographic analysis of (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone was undertaken to understand the structural features that might relate to its biological activity researchgate.net. By precisely determining the three-dimensional structure and intermolecular interactions, researchers can better understand how such molecules might interact with biological targets. These analytical techniques are therefore indispensable tools, bridging the gap between molecular structure and chemical or biological function.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties and reactivity of this compound at an atomic and electronic level. These methods provide insights that are complementary to experimental data, allowing for a deeper understanding of the molecule's behavior.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. mpg.dehi.is In practice, the Kohn-Sham equations are solved iteratively to determine the electron density and, consequently, other electronic properties of the molecule. wikipedia.org DFT calculations for this compound can elucidate its electronic structure, orbital energies, and reactivity indices. The presence of three electron-withdrawing chlorine atoms and an aldehyde group significantly influences the electron distribution within the benzene ring and the carbonyl group. DFT provides a quantitative measure of these effects, offering insights into the molecule's stability and chemical behavior. iaea.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. taylorandfrancis.com The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, the electron-withdrawing chlorine atoms and the aldehyde group are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde. However, the LUMO's energy is typically lowered more significantly, leading to a smaller HOMO-LUMO gap and enhanced electrophilicity, particularly at the carbonyl carbon. This makes the aldehyde group susceptible to nucleophilic attack.

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Reactivity Implication |

| Benzaldehyde | ~ -6.5 to -7.0 | ~ -1.5 to -2.0 | ~ 4.5 to 5.5 | Moderately reactive |

| This compound | ~ -7.0 to -7.5 | ~ -2.5 to -3.0 | ~ 4.0 to 5.0 | More electrophilic, higher reactivity |

Note: The values in this table are hypothetical estimates based on theoretical principles for illustrative purposes.

The Molecular Electrostatic Potential (ESP), or Molecular Electrostatic Potential (MEP) surface, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.demdpi.com The ESP map illustrates the electrostatic potential on the surface of the molecule, typically defined by a contour of constant electron density. acs.org Different colors are used to represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netacs.org Green and yellow represent regions of intermediate or near-zero potential.

For this compound, the ESP map is expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for protonation and interaction with electrophiles. mdpi.com Conversely, the carbonyl carbon and the aldehydic hydrogen would exhibit a positive potential (blue), identifying them as electrophilic centers vulnerable to attack by nucleophiles. The aromatic ring itself would display a complex potential distribution, with the chlorine substituents influencing the electron density and creating regions of varying potential.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.orgwustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the system. utep.edu This method is widely used to study the behavior of molecules in various environments, such as in solution or in complex with biological macromolecules. nih.gov

Solvation: MD simulations can model the interaction of this compound with various solvents, predicting properties like solubility and the structure of the solvation shell. acs.orgresearchgate.net

Aggregation: The potential for self-association of this compound molecules in solution can be explored, which is crucial for understanding its behavior at higher concentrations. nih.gov

Biomolecular Interactions: If this compound is investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations can provide insights into the binding mechanism, the stability of the ligand-protein complex, and the conformational changes induced upon binding. deeporigin.comewadirect.com

Membrane Permeability: Simulations can be used to model the passage of this compound across a lipid bilayer, offering predictions of its ability to cross cell membranes.

Quantum chemical calculations are instrumental in predicting and elucidating the mechanisms of chemical reactions. grnjournal.us These methods can map out the potential energy surface (PES) for a given reaction, identifying reactants, products, intermediates, and, most importantly, transition states. rsc.org The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics. grnjournal.us

Several computational strategies exist for predicting reaction pathways:

Coordinate Driving: A simple approach where a specific geometric coordinate (like a bond length or angle) is systematically changed to map the energy profile along that path. nih.gov

Automated Reaction Path Search Methods: More sophisticated methods, such as the Artificial Force-Induced Reaction (AFIR) method, can exhaustively search for reaction pathways between reactants and products without prior assumptions. nih.gov

Ab Initio Molecular Dynamics (AIMD): This method, sometimes referred to as an "ab initio nanoreactor," simulates the dynamic behavior of molecules at a quantum mechanical level, allowing for the spontaneous discovery of reaction pathways in complex systems. chemistryviews.orgresearchgate.net

For this compound, these calculations could predict the mechanisms and feasibility of various transformations, such as its oxidation to 2,4,6-trichlorobenzoic acid, reduction to 2,4,6-trichlorobenzyl alcohol, or its participation in condensation reactions like the Perkin or Knoevenagel reactions. chemrxiv.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. wikipedia.orgfiveable.me The fundamental principle is that the structure of a molecule dictates its activity and properties. fiveable.me These models take the form of an equation where the activity or property is a function of various molecular descriptors. slideshare.net

The development of a QSAR/QSPR model involves several key steps:

Data Set Compilation: A set of molecules with known activities or properties is gathered.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. slideshare.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical model that correlates the descriptors with the observed activity/property.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For this compound, QSAR/QSPR studies would be applied to a series of its derivatives to predict a specific endpoint. For instance, if a series of substituted this compound derivatives were synthesized and tested for herbicidal activity, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby guiding further synthetic efforts. nih.govnih.gov Similarly, a QSPR model could predict physical properties like boiling point, vapor pressure, or water solubility for a family of related compounds. acs.orgnih.govnih.gov

| Descriptor Type | Examples of Descriptors | Property/Activity Correlation |

| Constitutional | Molecular Weight, Number of Chlorine Atoms | General bulk properties, bioavailability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular shape, size, and branching |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Steric interactions, transport properties |

| Electrostatic | Dipole Moment, Partial Atomic Charges | Polarity, intermolecular interactions, receptor binding |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Reactivity, electronic effects, metabolic stability |

Applications of 2,4,6 Trichlorobenzaldehyde in Materials Science and Industrial Chemistry

2,4,6-Trichlorobenzaldehyde as a Building Block in Organic Synthesis

The utility of this compound in organic synthesis is well-established, where it functions as a key starting material for constructing more complex molecular architectures. cymitquimica.com Its role is particularly prominent in the synthesis of pharmaceuticals and agrochemicals, where the 2,4,6-trichlorophenyl moiety is incorporated into the final target molecule to confer specific biological activities. nih.govchemicalbook.com

This compound is a recognized intermediate in the manufacturing of various active ingredients for the pharmaceutical and agricultural industries. nih.govcymitquimica.com The compound's structure allows for a range of chemical transformations, enabling the synthesis of diverse and complex molecules.

Pyrazole-based compounds are a significant class of heterocycles known for a broad spectrum of pharmacological activities, making them crucial pharmacophores in drug discovery. Pyrazole (B372694) rings are found in drugs with anti-inflammatory, analgesic, and antidepressant properties. The synthesis of complex pyrazole derivatives often involves precursors containing the 2,4,6-trichlorophenyl group, which can be derived from this compound. The stability and specific electronic properties conferred by the trichlorinated phenyl ring are instrumental in the biological activity of the final compounds.

A notable application of this compound is its role as a key starting material in the synthesis of the broad-spectrum fungicide, Pydiflumetofen. chemicalbook.comupb.ro Pydiflumetofen is a succinate (B1194679) dehydrogenase inhibitor (SDHI) used extensively in agriculture to protect crops from a variety of fungal diseases. upb.ro

The synthesis of Pydiflumetofen from this compound involves a multi-step process that builds a critical amine side chain, which is then coupled with a pyrazole carboxylic acid. upb.ro The process highlights the aldehyde's utility in constructing complex organic molecules.

Key Synthesis Steps for Pydiflumetofen from this compound

| Step | Reaction Type | Reactants | Product Description |

|---|---|---|---|

| 1 | Henry Reaction | This compound, Nitroethane | Forms a nitrostyrene (B7858105) derivative. upb.ro |

| 2 | Reduction | The nitrostyrene derivative | Converts the nitro group to a ketone. upb.ro |

| 3 | Oximation | The resulting ketone, Methoxyamine | Forms a ketoxime. upb.ro |

| 4 | Reduction | The ketoxime, Sodium cyanoborohydride | Reduces the ketoxime to the target amine. upb.ro |

| 5 | Amide Formation | The synthesized amine, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid chloride | The final amide coupling to yield Pydiflumetofen. upb.ro |

The 2,4,6-trichlorophenyl scaffold, introduced via this compound, is a valuable component in the design of new therapeutic agents. The chlorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Researchers in drug discovery synthesize various derivatives by modifying the aldehyde group or by using the entire this compound unit as a foundational piece to build upon, leading to the development of novel compounds with potential therapeutic applications.

While direct, large-scale commercial use of this compound for dye synthesis is not extensively documented, its chemical structure is analogous to other compounds used in the coloration industry. Aromatic aldehydes are common precursors for various classes of dyes. The aldehyde group can readily undergo condensation reactions with amino or other nucleophilic groups to form chromophores.

For instance, the structurally related compound 2,4,6-trichloro-pyrimidine-5-carbaldehyde is used as an anchor group for reactive dyes. upb.ro In these applications, the chromophore is attached via the formyl (aldehyde) group, while the trichlorinated ring acts as the reactive site that covalently bonds to textile fibers. upb.ro This principle suggests a potential application for this compound in creating stable, functional colorants where the trichlorinated phenyl ring could contribute to the dye's stability and fixation properties.

In the field of materials science, benzaldehyde (B42025) and its derivatives are utilized as monomers or modifying agents to create functional polymers and resins. The aldehyde group of this compound provides a reactive site for incorporation into polymer chains through reactions like condensation with amine or hydroxyl groups.

Research on other benzaldehyde derivatives has shown they can be immobilized onto polymer backbones, such as amine-terminated polyacrylonitrile, to create materials with specific properties like antimicrobial activity. nih.gov Following this approach, this compound could be used to synthesize functional polymers where the 2,4,6-trichlorophenyl moiety imparts desirable characteristics such as enhanced thermal stability, flame retardancy, or specific biological activity to the final material.

Intermediates for Advanced Organic Compounds

This compound serves as a significant building block in organic synthesis, primarily functioning as an intermediate in the creation of more complex molecules for the pharmaceutical and agrochemical industries. nih.govcymitquimica.com The presence of three chlorine atoms on the benzene (B151609) ring enhances the compound's reactivity, making it a valuable precursor in various chemical reactions. cymitquimica.com

A notable application is its role in the synthesis of Pydiflumetofen, a modern fungicide. chemicalbook.com The synthesis pathway to this complex agrochemical utilizes this compound as a key starting material. wikimedia.org The initial step in the patented synthesis involves a reaction that transforms the aldehyde group, demonstrating its utility as a foundational scaffold upon which further chemical complexity is built. chemicalbook.comwikimedia.org This use underscores the compound's importance in developing advanced, high-value chemical products.

The reactivity of this compound is summarized in the table below, highlighting its key functional group and the influence of its substituents.

| Property | Description | Source |

| Functional Group | Aldehyde (-CHO) | cymitquimica.com |

| Substituents | Chlorine atoms at positions 2, 4, and 6 | cymitquimica.com |

| Key Reactivity | Enhanced reactivity in electrophilic substitution reactions due to chlorine atoms | cymitquimica.com |

| Primary Application | Intermediate for pharmaceuticals and agrochemicals | nih.govcymitquimica.com |

| Specific Example | Starting material for the fungicide Pydiflumetofen | chemicalbook.comwikimedia.org |

Role in Polymer Chemistry and Materials Science

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com One of the most common and robust methods for synthesizing COFs involves the condensation reaction between aldehyde and amine monomers to form stable imine linkages. tcichemicals.com These imine-based COFs are noted for their chemical stability compared to other linkage types like boroxines. tcichemicals.com

While specific literature detailing the use of this compound as a monomer in COF synthesis is not prominent, its structure is well-suited for this application. As an aromatic aldehyde, it can serve as a "linker" molecule. The general synthesis strategy involves combining multifunctional aldehydes with multifunctional amines in a heated solvent system, often with an acid catalyst, to promote the formation of a crystalline, porous network. The properties of the resulting COF, such as pore size and functionality, are directly determined by the geometry and chemical nature of the aldehyde and amine building blocks. The incorporation of a trichlorinated monomer like this compound would be a direct method to introduce halogen atoms into the framework, potentially tuning the electronic properties and providing sites for post-synthetic modification.

Optoelectronic materials are compounds that can interact with light and electricity, enabling the conversion of electrical signals into optical signals or vice versa. While aromatic aldehydes are foundational precursors for many conjugated organic molecules used in optoelectronics, specific applications of this compound or its direct derivatives in this field are not extensively documented in published research. The synthesis of complex organic semiconductors often relies on building blocks that can be polymerized or coupled to create extended π-conjugated systems, a role for which aldehyde derivatives can be suitable.

Industrial Applications and Process Optimization

The industrial production of this compound often relies on methods analogous to laboratory-scale syntheses. One established laboratory method involves the formylation of 1,3,5-trichlorobenzene (B151690). chemicalbook.com In this process, the starting material is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) and cooled to extremely low temperatures, typically -78°C. A strong organometallic base, such as n-butyllithium, is then added to perform a metal-halogen exchange or deprotonation, creating a highly reactive organolithium intermediate. This intermediate is subsequently reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. chemicalbook.com

The translation of this synthesis to an industrial scale presents significant challenges:

Extreme Temperatures: The requirement for cryogenic temperatures (-78°C) is energy-intensive and requires specialized equipment, increasing operational costs. chemicalbook.com

Hazardous Reagents: n-Butyllithium is highly pyrophoric (ignites spontaneously in air) and moisture-sensitive, necessitating strict inert atmosphere conditions and specialized handling protocols to ensure safety.

Anhydrous Conditions: The process requires anhydrous (water-free) solvents and reagents, as any moisture would quench the organolithium intermediate, reducing yield and purity. chemicalbook.com

Waste Generation: The reaction generates stoichiometric amounts of salt byproducts during the quenching and workup stages, which require treatment and disposal. chemicalbook.com

These factors contribute to the complexity and cost of producing this compound at an industrial scale.

| Challenge | Description | Source |

| Reagent Hazards | Use of pyrophoric and moisture-sensitive n-butyllithium requires specialized safety protocols. | chemicalbook.com |

| Energy Consumption | The process requires cryogenic temperatures (around -78°C), which is highly energy-intensive. | chemicalbook.com |

| Process Conditions | Strict anhydrous (water-free) conditions are necessary, adding complexity and cost to raw material handling and reactor setup. | chemicalbook.com |

| Waste Management | The synthesis generates significant salt waste streams from quenching and workup procedures that must be managed. | chemicalbook.com |

In line with the principles of green and sustainable chemistry, research efforts are aimed at developing more efficient and environmentally benign processes for producing specialty chemicals like this compound. matagujricollege.edu.inrjpn.org The focus is on minimizing hazardous waste, reducing energy consumption, and using safer reagents. wjpmr.com

Key areas for process optimization include:

Catalytic Methods: Replacing stoichiometric reagents like n-butyllithium with catalytic systems could dramatically reduce waste and improve the process's atom economy. Research into catalytic C-H activation and formylation of halogenated benzenes is a promising, though challenging, alternative.

Alternative Reagents and Solvents: Investigating less hazardous organometallic reagents or developing pathways that avoid them entirely would enhance process safety. Furthermore, exploring the use of greener solvents or solvent-free reaction conditions could reduce the environmental impact. rsc.org

Process Intensification: The adoption of modern chemical engineering technologies, such as continuous flow reactors, offers a path to safer and more efficient synthesis. Flow chemistry allows for better control over reaction temperature, even for highly exothermic reactions, and enables the safe handling of hazardous intermediates by generating and consuming them in small volumes continuously.

Electrochemical Synthesis: Organic electrosynthesis represents a sustainable alternative that uses electricity to drive reactions, often under milder conditions and with reduced need for chemical oxidants or reductants. rsc.org Developing an electrochemical method for the formylation of 1,3,5-trichlorobenzene or the oxidation of 2,4,6-trichlorobenzyl alcohol could offer a greener production route. rsc.orgrsc.org

The overarching goal is to create a manufacturing process that is not only economically viable but also aligns with modern standards of safety and environmental sustainability. matagujricollege.edu.in

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

The development of efficient and environmentally benign synthetic routes to 2,4,6-trichlorobenzaldehyde and its derivatives is a primary focus of ongoing research. While established methods exist, future work is geared towards improving selectivity, reducing waste, and utilizing sustainable resources.

One promising area of research is the refinement of directed ortho-metalation procedures. ox.ac.uk Current methods often employ strong bases like n-butyllithium at very low temperatures (-78°C), which can be energy-intensive and pose safety challenges on an industrial scale. ox.ac.ukgoogleapis.com Future methodologies may explore the use of milder bases or alternative metalating agents to improve the sustainability of this process.

Furthermore, the oxidation of the corresponding benzyl (B1604629) alcohol to this compound is another critical step where innovation is sought. researchgate.netsci-hub.st While Swern oxidation is effective, it generates stoichiometric amounts of dimethyl sulfide (B99878) as a byproduct. researchgate.netsci-hub.st Research into catalytic aerobic oxidation methods could offer a more sustainable alternative by using air as the terminal oxidant and minimizing waste.

The table below summarizes some current and potential future synthetic approaches.

| Reaction Type | Current Methodologies | Future Research Focus |

| Formylation of 1,3,5-Trichlorobenzene (B151690) | Directed ortho-metalation using n-BuLi at -78°C followed by reaction with DMF. googleapis.com | Development of milder and more scalable metalation techniques; exploration of catalytic C-H formylation. |

| Oxidation of 2,4,6-Trichlorobenzyl Alcohol | Swern oxidation. researchgate.netsci-hub.st | Catalytic aerobic oxidation; use of solid-supported oxidizing agents for easier workup and catalyst recycling. |

Exploration of New Catalytic Systems for this compound Transformations

This compound serves as a valuable precursor in the synthesis of more complex molecules. The development of novel catalytic systems to transform this aldehyde into a wider array of products is a significant area of future research.

For instance, the Henry reaction, which involves the condensation of this compound with nitroalkanes, is a key step in the synthesis of certain agrochemicals. researchgate.netsci-hub.stwikipedia.org Future research could focus on the development of asymmetric catalysts to control the stereochemistry of the newly formed chiral center, leading to the production of enantiomerically pure final products with potentially enhanced biological activity.

Additionally, its use in the synthesis of pyrazolone (B3327878) derivatives through reactions with hydrazine (B178648) hydrate (B1144303) highlights the potential for developing new catalysts for heterocycle synthesis. Research into solid acid catalysts or reusable organocatalysts could streamline these processes, making them more efficient and environmentally friendly.

| Transformation | Current Application | Potential Future Catalytic Systems |

| Henry Reaction | Synthesis of nitrostyrene (B7858105) intermediates for agrochemicals. researchgate.netsci-hub.stwikipedia.org | Chiral catalysts for asymmetric synthesis; flow chemistry setups for improved control and safety. |

| Cyclization Reactions | Formation of pyrazolone heterocycles. | Solid acid catalysts; reusable organocatalysts to simplify purification and reduce waste. |

| Coupling Reactions | Not widely reported. | Palladium or copper-catalyzed cross-coupling reactions to form biaryl compounds or other complex structures. |

Advanced Materials Development Utilizing this compound as a Key Synthon

The unique electronic and steric properties of the 2,4,6-trichlorophenyl group make this compound an attractive building block for the synthesis of advanced materials. Its incorporation into larger molecular frameworks can impart desirable characteristics such as thermal stability, specific electronic properties, and controlled intermolecular interactions.

A significant area of application is in the synthesis of porphyrins and expanded porphyrins. epo.orggoogle.com The sterically hindered nature of the 2,4,6-trichlorophenyl substituents can influence the conformation and packing of the resulting macrocycles, which is crucial for their application in areas like optical materials and catalysts. epo.org Future research will likely focus on creating novel porphyrin-based materials with tailored photophysical and electronic properties for applications in organic electronics and photodynamic therapy. epo.org

Furthermore, this compound is a synthon for creating larger, complex polycyclic aromatic hydrocarbons (PAHs) and nanographenes. researchgate.netdokumen.pub These materials are of great interest for their potential use in organic electronics, energy storage, and spintronics. The trichlorophenyl groups can serve as handles for further functionalization or can influence the self-assembly of these materials into well-ordered structures.